Rolofylline

Description

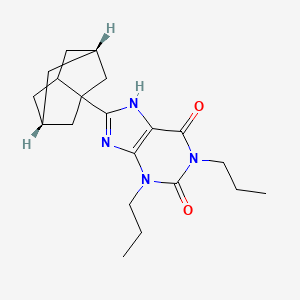

selective antagonist for adenosine receptors; a cardiovascular agent

Structure

3D Structure

Properties

Key on ui mechanism of action |

Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure. |

|---|---|

CAS No. |

136199-02-5 |

Molecular Formula |

C20H28N4O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |

InChI |

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20? |

InChI Key |

PJBFVWGQFLYWCB-QUYAXPHCSA-N |

Isomeric SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5 |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |

Appearance |

Solid powder |

Other CAS No. |

136199-02-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-dipropyl-8-(3-noradamantyl)xanthine 1,3-DNAX 8-(3-noradamantyl)-1,3-dipropylxanthine 8-(noradamantan-3-yl)-1,3-dipropylxanthine KW 3902 KW-3902 MK 7418 MK-7418 MK7418 rolofylline |

Origin of Product |

United States |

Foundational & Exploratory

Rolofylline: A Technical Deep Dive into Adenosine A1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of rolofylline for the adenosine A1 receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflow.

Executive Summary

This compound, also known as KW-3902, is a potent and highly selective antagonist for the adenosine A1 receptor.[1] Its high affinity for this receptor subtype has been a key area of investigation in its development. This document summarizes the critical data and methodologies related to the characterization of this compound's interaction with the adenosine A1 receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound for the adenosine A1 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data presented below is derived from studies on rat forebrain membranes.[1]

| Compound | Receptor | Species | Radioligand | Tissue | Ki (nM) | Selectivity (A2A/A1) |

| This compound (KW-3902) | Adenosine A1 | Rat | [3H]-Cyclohexyladenosine (CHA) | Forebrain | 0.19 | 890-fold |

| This compound (KW-3902) | Adenosine A2A | Rat | [3H]-CGS21680 | Striatum | 170 | |

| This compound (KW-3902) | Adenosine A1 | Guinea-pig | 1.3 | |||

| This compound (KW-3902) | Adenosine A1 | Dog | 10 |

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby inhibiting this signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity for the adenosine A1 receptor is typically achieved through competitive radioligand binding assays.

Objective:

To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

-

Tissue Preparation: Membranes from rat forebrain, guinea-pig brain, or dog brain.

-

Radioligand: [3H]-Cyclohexyladenosine ([3H]-CHA) for A1 receptors or [3H]-2-[p-(2-carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamidoadenosine ([3H]-CGS21680) for A2A receptors.

-

Competitor: this compound (KW-3902) at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with additives such as MgCl2 and adenosine deaminase.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Competitive Binding Assay:

-

A fixed concentration of the radioligand ([3H]-CHA for A1) is incubated with the prepared membranes.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., unlabeled CHA).

-

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

References

The Rise and Fall of Rolofylline: A Technical History of a Selective Adenosine A1 Receptor Antagonist

Foreword: This in-depth technical guide chronicles the discovery, development, and eventual discontinuation of rolofylline (KW-3902), a potent and selective adenosine A1 receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale, preclinical validation, and extensive clinical investigation of this compound for the treatment of acute heart failure (AHF) with renal dysfunction. Through a comprehensive review of its pharmacological properties, experimental methodologies, and clinical trial outcomes, this guide provides a thorough case study in the complexities of targeting the cardiorenal axis.

Discovery and Rationale

This compound was discovered by NovaCardia, Inc., a company later acquired by Merck & Co., Inc. in 2007. The compound emerged from a research program focused on developing selective antagonists for the adenosine A1 receptor.[1]

The scientific rationale for developing an A1 receptor antagonist for acute heart failure stemmed from the pathophysiology of the cardiorenal syndrome. In patients with heart failure, elevated plasma adenosine levels contribute to renal dysfunction.[2] Adenosine A1 receptors, which are abundant in the kidney, mediate vasoconstriction of the afferent arterioles, enhance sodium and water reabsorption in the proximal tubules, and modulate the tubuloglomerular feedback mechanism.[2] Antagonism of these receptors was hypothesized to increase renal blood flow, promote diuresis, and preserve renal function in the setting of acute heart failure.[2][3]

Preclinical Development

Preclinical studies in various animal models were conducted to establish the pharmacological profile of this compound. These studies demonstrated its diuretic and renal-protective effects.

Experimental Protocols: Preclinical Diuretic Activity Assessment

A generalized experimental protocol for assessing the diuretic activity of a compound like this compound in a rodent model is outlined below.

Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in rats.

Animals: Male Wistar rats (150-200g).

Materials:

-

This compound (test drug)

-

Furosemide (standard diuretic)

-

Normal saline (vehicle)

-

Metabolic cages for urine collection

-

Oral gavage needles

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animals are randomly divided into three groups: control (vehicle), standard (furosemide), and test (this compound).

-

The animals are fasted overnight with free access to water.

-

Each rat is administered a saline load (e.g., 25 ml/kg body weight) orally to ensure hydration.

-

Immediately after the saline load, the respective treatments are administered (e.g., orally or intraperitoneally).

-

The rats are placed individually in metabolic cages.

-

Urine is collected at specified time intervals (e.g., every hour for 5 hours).

-

The total volume of urine for each rat is measured.

-

The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine samples is determined.

-

Diuretic action is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

References

Preclinical Profile of Rolofylline in Heart Failure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Rolofylline (formerly KW-3902), a selective adenosine A1 receptor antagonist, in animal models of heart failure. The document focuses on the cardiorenal effects of this compound, detailing experimental methodologies, presenting quantitative data from key studies, and illustrating the underlying signaling pathways.

Introduction: The Rationale for Adenosine A1 Receptor Antagonism in Heart Failure

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A common and prognostically significant complication of heart failure is renal dysfunction, often referred to as the cardiorenal syndrome. In this context, adenosine has emerged as a key mediator of renal hypoperfusion and sodium retention.

Endogenous adenosine levels are elevated in heart failure due to tissue hypoxia and increased sympathetic nervous system activity. Adenosine, acting on A1 receptors in the kidneys, constricts the afferent arterioles, leading to a reduction in renal blood flow (RBF) and glomerular filtration rate (GFR). Furthermore, adenosine enhances sodium reabsorption in the proximal tubules. These effects contribute to fluid overload and worsening renal function, which are hallmarks of decompensated heart failure.

This compound, as a selective adenosine A1 receptor antagonist, was developed to counteract these detrimental effects of adenosine in the kidney. Preclinical studies were designed to investigate its potential to improve renal hemodynamics and promote diuresis without compromising cardiac function.

Preclinical Models of Heart Failure

The most relevant and widely used large animal model for studying the pathophysiology of heart failure and for testing novel therapeutic agents is the canine model of pacing-induced heart failure . This model recapitulates many of the key hemodynamic and neurohormonal features of human chronic heart failure.

Experimental Protocol: Canine Pacing-Induced Heart Failure

Objective: To induce a state of chronic, stable, and reproducible congestive heart failure in canines.

Methodology:

-

Animal Subjects: Healthy adult mongrel dogs of either sex are typically used.

-

Surgical Implantation: Under general anesthesia and sterile surgical conditions, a programmable cardiac pacemaker is implanted. A transvenous pacing lead is positioned in the apex of the right ventricle.

-

Pacing Protocol: After a recovery period of approximately one week, rapid ventricular pacing is initiated at a rate of 240-250 beats per minute. This high rate is maintained for 3 to 4 weeks.

-

Induction of Heart Failure: The sustained tachycardia leads to a progressive decline in left ventricular systolic function, chamber dilation, and the development of clinical signs of congestive heart failure, including ascites, pulmonary congestion, and elevated cardiac filling pressures.

-

Hemodynamic and Functional Assessments: Throughout the pacing protocol, cardiac function is monitored using techniques such as echocardiography (to measure left ventricular ejection fraction, chamber dimensions, and wall motion) and cardiac catheterization (to measure pressures such as left ventricular end-diastolic pressure, pulmonary capillary wedge pressure, and right atrial pressure, as well as cardiac output).

-

Neurohormonal Activation: Blood samples are collected to measure markers of neurohormonal activation characteristic of heart failure, such as plasma norepinephrine and renin activity.

Preclinical Efficacy of this compound

Renal Hemodynamic and Diuretic Effects in Anesthetized Dogs

A key study investigated the effects of intrarenal infusion of this compound (KW-3902) in anesthetized dogs to isolate its direct renal actions.

Experimental Protocol:

-

Animal Model: Anesthetized adult mongrel dogs.

-

Drug Administration: this compound was infused directly into the renal artery at a dose of 10 µg/kg/min.

-

Measurements: Mean arterial pressure (MAP), renal blood flow (RBF), creatinine clearance (as an estimate of GFR), urine flow, urinary sodium excretion, and osmolar clearance were measured.

Quantitative Data:

The following table summarizes the significant changes observed following the intrarenal infusion of this compound.

| Parameter | Vehicle Control (Baseline) | This compound (10 µg/kg/min) | Percentage Change |

| Urine Flow (ml/min) | ~0.5 | ~2.5 | +400% |

| Urinary Sodium Excretion (µEq/min) | ~20 | ~200 | +900% |

| Osmolar Clearance (ml/min) | ~1.0 | ~3.5 | +250% |

| Renal Blood Flow (ml/min) | No significant change | No significant change | - |

| Creatinine Clearance (ml/min) | No significant change | No significant change | - |

| Mean Arterial Pressure (mmHg) | No significant change | No significant change | - |

Note: The baseline and post-treatment values are approximate, derived from graphical representations in the source literature. The percentage change reflects the reported magnitude of the effect.

These results demonstrate that this compound is a potent diuretic and natriuretic agent, directly acting on the kidney to increase urine and sodium excretion without significantly altering systemic blood pressure or overall renal blood flow in healthy animals.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound in the Kidney

Rolofylline and its Effect on Glomerular Filtration Rate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rolofylline, a selective adenosine A1 receptor antagonist, was developed to address the cardiorenal syndrome, a condition where acute heart failure is accompanied by renal dysfunction. The therapeutic rationale was based on the understanding that elevated adenosine levels in heart failure patients contribute to renal impairment by constricting the afferent arteriole of the glomerulus and increasing sodium reabsorption, thereby reducing the glomerular filtration rate (GFR). By blocking the adenosine A1 receptor, this compound was hypothesized to reverse these effects, leading to improved renal blood flow, increased GFR, and enhanced diuresis.

This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound's effect on GFR. It summarizes quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the underlying signaling pathways and experimental workflows. Despite a strong preclinical rationale and promising initial studies, the large-scale phase III clinical trial, PROTECT, did not demonstrate a significant benefit of this compound in preventing worsening renal function in patients with acute heart failure. This guide aims to present the evidence base for this compound to inform future research and drug development in the field of cardiorenal syndrome.

Introduction: The Rationale for Adenosine A1 Receptor Antagonism in Cardiorenal Syndrome

In patients with heart failure, a number of physiological changes occur that can lead to renal dysfunction. These include reduced renal perfusion, venous congestion, and hypoxia, all of which can lead to an increase in the production of adenosine.[1] Diuretic use also stimulates adenosine production.[1] Adenosine, through its action on the A1 receptor in the kidneys, has two primary effects that can be detrimental in the setting of heart failure:

-

Afferent Arteriole Vasoconstriction: Stimulation of A1 receptors on the afferent arteriole of the glomerulus causes vasoconstriction.[1] This reduces renal blood flow and intraglomerular pressure, leading to a decrease in the glomerular filtration rate (GFR).[1]

-

Increased Sodium Reabsorption: Adenosine A1 receptor activation in the proximal tubules enhances the reabsorption of sodium and water.[1]

These effects contribute to the worsening of renal function and can also lead to resistance to loop diuretics.

This compound was designed as a selective antagonist of the adenosine A1 receptor. The hypothesis was that by blocking this receptor, this compound would:

-

Induce vasodilation of the afferent arteriole, thereby increasing renal blood flow and GFR.

-

Inhibit sodium reabsorption in the proximal tubule, leading to increased diuresis and natriuresis.

Quantitative Data from Clinical Trials

The clinical development of this compound included several key trials that evaluated its efficacy and safety. The most definitive of these was the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial. The following tables summarize the key quantitative findings related to renal function from the PROTECT trial and other relevant studies.

Table 1: Baseline Renal Function in the PROTECT Trial

| Parameter | This compound (n=1356) | Placebo (n=677) |

| Estimated Creatinine Clearance (mL/min) | 50.4 ± 20.0 | 51.0 ± 20.5 |

| Serum Creatinine (mg/dL) | 1.52 ± 0.56 | 1.50 ± 0.59 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 34.3 ± 17.6 | 33.7 ± 17.5 |

Data presented as mean ± standard deviation.

Table 2: Changes in Renal Function and Other Key Parameters in the PROTECT Trial

| Parameter | This compound | Placebo | p-value |

| Change in Estimated Creatinine Clearance | No significant difference | No significant difference | Not reported |

| Change in Serum Creatinine | No statistically significant differences at any time point | No statistically significant differences at any time point | Not reported |

| Change in BUN | No statistically significant differences (except at day 2) | No statistically significant differences (except at day 2) | <0.001 at day 2 |

| Persistent Worsening Renal Function* | 15.0% | 13.7% | 0.44 |

| Mean Body Weight Reduction (at day 4) | 3.0 kg | 2.6 kg | 0.005 |

*Defined as an increase in serum creatinine ≥0.3 mg/dL at both day 7 and day 14, or initiation of hemofiltration or dialysis, or death by day 7.

Table 3: Renal Function Outcomes in the REACH UP Study

| Parameter | This compound (n=36) | Placebo (n=40) |

| Persistent Renal Impairment (through Day 14) | 6% | 18% |

| Decrease in Creatinine ≥ 0.3 mg/dL (at Day 14) | 13 patients | 11 patients |

The REACH UP study was a pilot study and did not demonstrate a clear benefit of this compound on the primary endpoints.

Experimental Protocols

Clinical Trial Design: The PROTECT Study as an Example

The PROTECT trial was a large, multicenter, double-blind, placebo-controlled, randomized phase III clinical trial.

-

Patient Population: The study enrolled 2,033 patients with acute heart failure, volume overload, an estimated creatinine clearance between 20 and 80 mL/min, and elevated natriuretic peptide levels.

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound or a placebo. Both patients and investigators were blinded to the treatment allocation.

-

Intervention: this compound was administered as a 30 mg intravenous infusion over 4 hours, once daily for up to 3 days. The placebo group received a matching intravenous infusion.

-

Concomitant Medications: Patients in both groups received standard-of-care treatment for acute heart failure, including intravenous loop diuretics.

-

Primary and Secondary Endpoints: The primary endpoint was a composite of treatment success, treatment failure, or no change in clinical condition, based on survival, heart failure status, and changes in renal function. A key secondary endpoint was the incidence of persistent worsening renal function.

-

Data Collection: Serum creatinine was measured daily until discharge or day 7, and again on day 14. Blood urea nitrogen (BUN) and body weight were also monitored.

Measurement of Glomerular Filtration Rate

In clinical trials such as PROTECT, GFR is often estimated (eGFR) from serum creatinine levels using formulas like the Cockcroft-Gault or the Modification of Diet in Renal Disease (MDRD) equation. However, for more precise measurements, especially in research settings, direct measurement of GFR (mGFR) using exogenous filtration markers is employed.

The urinary clearance of 125I-iothalamate is a well-established method for measuring GFR and is considered a reference standard in many clinical trials.

-

Patient Preparation:

-

Patients are typically well-hydrated to ensure adequate urine flow. A water load of 5-10 mL/kg may be administered.

-

To prevent thyroid uptake of any free 125I, a saturated solution of potassium iodide (SSKI) is given orally before the procedure.

-

-

Administration of 125I-Iothalamate:

-

A precisely known amount of 125I-iothalamate is administered, often as a single subcutaneous or intravenous injection.

-

-

Urine and Blood Sampling:

-

Following the injection, timed urine collections are performed. This often involves multiple collection periods (e.g., four consecutive 30-minute periods).

-

The bladder is completely emptied at the beginning and end of each collection period.

-

Blood samples are drawn at the midpoint of each urine collection period to determine the plasma concentration of 125I-iothalamate.

-

-

Sample Analysis:

-

The concentration of 125I-iothalamate in both the urine and plasma samples is measured using a gamma counter.

-

-

Calculation of GFR:

-

The GFR for each collection period is calculated using the following formula: GFR = (Urine Concentration of 125I-Iothalamate x Urine Flow Rate) / Plasma Concentration of 125I-Iothalamate

-

The final GFR is typically reported as the average of the values from the multiple collection periods and is often normalized to a body surface area of 1.73 m2.

-

Creatinine clearance is another method used to estimate GFR.

-

Sample Collection:

-

A timed urine collection, typically over 24 hours, is required.

-

A blood sample is also collected to measure the serum creatinine level.

-

-

Sample Analysis:

-

The concentration of creatinine in both the urine and serum is measured.

-

-

Calculation of Creatinine Clearance:

-

Creatinine clearance is calculated using the formula: Creatinine Clearance = (Urine Creatinine Concentration x Urine Volume) / (Serum Creatinine Concentration x Time of Urine Collection)

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Adenosine A1 Receptor and this compound's Mechanism of Action

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow of the PROTECT Clinical Trial

Caption: Experimental workflow of the PROTECT clinical trial.

Conclusion

This compound was developed based on a strong scientific rationale for the role of adenosine in the pathophysiology of cardiorenal syndrome. The expectation was that by antagonizing the adenosine A1 receptor, this compound would improve renal hemodynamics and function in patients with acute heart failure. While smaller, earlier-phase studies showed some promising signals, the large-scale phase III PROTECT trial did not demonstrate a significant benefit of this compound in preventing persistent worsening renal function. Although a modest diuretic effect was observed, the primary and key secondary renal endpoints were not met. Furthermore, treatment with this compound was associated with an increased risk of seizures and stroke.

The experience with this compound underscores the complexity of the cardiorenal syndrome and the challenges of translating a targeted physiological mechanism into a clinically effective therapy. The data presented in this guide provide a detailed account of the investigation into this compound's effect on GFR and serve as a valuable resource for researchers and clinicians working to develop new treatments for this high-risk patient population. Future research may need to explore alternative pathways or patient subgroups that may be more responsive to adenosine A1 receptor antagonism.

References

In Vitro Profile of Rolofylline on Cardiac Myocytes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolofylline (KW-3902) is a potent and highly selective adenosine A1 receptor antagonist that underwent extensive clinical investigation for the treatment of acute heart failure. While its clinical development was ultimately halted due to insufficient efficacy and safety concerns, its pharmacological profile provides valuable insights into the role of adenosine A1 receptor modulation in cardiac and renal physiology. This technical guide focuses on the in vitro effects of this compound on cardiac myocytes. Although direct quantitative data from published in vitro studies on this compound's effects on isolated cardiomyocytes are scarce in publicly available literature, this paper synthesizes information from preclinical studies on other selective adenosine A1 receptor antagonists and related compounds to infer its likely impact on cardiomyocyte function. This guide covers the established mechanism of action, expected effects on cardiac myocyte electrophysiology and contractility, relevant signaling pathways, and detailed experimental protocols for studying such effects.

Introduction: this compound and the Adenosine A1 Receptor in the Heart

Adenosine is an endogenous nucleoside that plays a crucial role in cardiac physiology, particularly under conditions of metabolic stress such as ischemia and hypoxia.[1] Its effects are mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). In the heart, the adenosine A1 receptor is prominently expressed in cardiomyocytes, and its activation leads to several key effects:

-

Negative Chronotropy: Slowing of the heart rate by decreasing the pacemaker firing rate in the sinoatrial (SA) node.

-

Negative Dromotropy: Slowing of atrioventricular (AV) conduction.[2]

-

Negative Inotropy: Reduction in the force of myocardial contraction, particularly in the atria.[3]

-

Cardioprotection: Attenuation of ischemic and reperfusion injury.[1]

This compound is a xanthine derivative developed as a selective antagonist for the adenosine A1 receptor.[4] Preclinical data established its high selectivity, with a much greater affinity for A1 receptors over A2A receptors. As an antagonist, this compound is expected to competitively inhibit the binding of endogenous adenosine to A1 receptors, thereby blocking its downstream effects in cardiac myocytes.

Inferred Effects of this compound on Cardiac Myocyte Function

Effects on Myocardial Contractility

Adenosine, via the A1 receptor, exerts a negative inotropic effect that is most pronounced in the presence of beta-adrenergic stimulation. This is often referred to as an "antiadrenergic" effect. By blocking this action, this compound is expected to enhance myocardial contractility, particularly in states of high sympathetic tone, such as heart failure.

Table 1: Inferred Effects of this compound on Cardiac Myocyte Contractility

| Parameter | Expected Effect of this compound | Rationale (Based on A1 Antagonism) |

| Basal Contractility | Minimal to no significant change | In the absence of significant endogenous adenosine, A1 receptor tone is low. |

| Adrenergic-Stimulated Contractility | Potentiation / Enhancement | Blocks the antiadrenergic effect of adenosine, leading to unopposed beta-adrenergic stimulation. |

| Post-Ischemic Contractility | Potential for enhanced recovery | By reversing adenosine-mediated suppression of contractility post-ischemia. |

Effects on Cardiac Electrophysiology

Activation of the A1 receptor in nodal and atrial cells leads to the opening of G protein-coupled inwardly rectifying potassium channels (GIRK), which hyperpolarizes the cell membrane and shortens the action potential duration. Antagonism of this receptor by this compound would be expected to reverse these effects.

Table 2: Inferred Effects of this compound on Cardiac Myocyte Electrophysiological Parameters

| Parameter | Affected Cell Type | Expected Effect of this compound | Rationale (Based on A1 Antagonism) |

| Action Potential Duration (APD) | Atrial Myocytes | Lengthening | Inhibition of adenosine-activated potassium current (IKAdo). |

| Resting Membrane Potential | Atrial & Nodal Cells | Less negative (depolarization) | Prevents adenosine-induced hyperpolarization. |

| Spontaneous Firing Rate | Sinoatrial Node Cells | Increase | Blocks the negative chronotropic effect of adenosine. |

| L-type Calcium Current (ICa,L) | Ventricular Myocytes | Potential for indirect increase | Reverses the adenosine-mediated inhibition of adenylyl cyclase, leading to increased cAMP and PKA-mediated phosphorylation of calcium channels. |

Signaling Pathways

The primary signaling pathway for the adenosine A1 receptor in cardiac myocytes involves coupling to inhibitory G proteins (Gi/o).

Adenosine A1 Receptor Signaling Pathway

Upon binding of adenosine, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The βγ subunit directly activates the GIRK channels, leading to potassium efflux and hyperpolarization. The αi subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. This reduction in cAMP lowers the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban. This compound, as an antagonist, would block these events.

Caption: Adenosine A1 receptor signaling pathway in cardiac myocytes.

Experimental Protocols

Investigating the effects of a compound like this compound on cardiac myocytes involves several key experimental procedures.

Isolation of Adult Ventricular Myocytes

A common method for obtaining viable adult rodent cardiomyocytes is through Langendorff perfusion and enzymatic digestion.

Protocol: Langendorff-based Isolation of Adult Rat Ventricular Myocytes

-

Animal Preparation: Anesthetize an adult rat and administer heparin to prevent coagulation.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated buffer.

-

Cannulation: Mount the aorta onto a Langendorff apparatus cannula for retrograde perfusion.

-

Perfusion:

-

Perfuse with a calcium-free buffer to wash out blood and stop contractions.

-

Switch to a buffer containing collagenase and hyaluronidase to digest the extracellular matrix.

-

-

Dissociation: Once the heart is digested, remove it from the cannula, mince the ventricular tissue, and gently triturate to release individual myocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and ensure cell viability.

-

Purification: Separate viable, rod-shaped myocytes from other cell types and debris through gravity settling or low-speed centrifugation.

Caption: Workflow for isolating adult cardiac myocytes.

Measurement of Cardiomyocyte Contractility

The contractile properties of isolated myocytes can be assessed using video-based edge detection systems or ion imaging techniques.

Protocol: Assessment of Myocyte Shortening

-

Plating: Plate isolated myocytes in a laminin-coated chamber on the stage of an inverted microscope.

-

Pacing: Electrically stimulate the myocytes at a physiological frequency (e.g., 1-2 Hz).

-

Recording: Use a video camera and edge-detection software to record changes in cell length during contraction and relaxation.

-

Drug Application: Perfuse the chamber with a buffer containing this compound at various concentrations. To study antiadrenergic effects, co-administer with an adenosine A1 agonist and a beta-adrenergic agonist like isoproterenol.

-

Data Analysis: Analyze parameters such as percentage of cell shortening, velocity of shortening, and velocity of relaxation.

Electrophysiological Recordings

The patch-clamp technique is the gold standard for measuring action potentials and specific ion channel currents.

Protocol: Whole-Cell Patch-Clamp for Action Potential Measurement

-

Cell Preparation: Place isolated myocytes in a recording chamber.

-

Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.

-

Recording: In current-clamp mode, inject small currents to elicit action potentials and record the voltage changes over time.

-

Drug Perfusion: Apply this compound to the bath to observe its effects on action potential duration, resting membrane potential, and other parameters.

Conclusion

While publicly available data specifically detailing the in vitro effects of this compound on cardiac myocytes is limited, its well-defined mechanism as a potent and selective adenosine A1 receptor antagonist allows for a strong, inference-based understanding of its likely cellular actions. This compound is expected to counteract the negative inotropic, chronotropic, and dromotropic effects of endogenous adenosine, primarily by blocking the Gi-protein-mediated signaling cascade. This would lead to an enhancement of adrenergically-stimulated contractility and a modulation of electrophysiological properties, such as action potential duration in atrial cells. The lack of clinical success of this compound underscores the complex role of adenosine in the pathophysiology of heart failure, where the beneficial effects of A1 antagonism in the kidney may be offset by potential adverse cardiac effects or a lack of overall clinical benefit. Further research into the nuanced effects of adenosine receptor modulation in specific cardiac disease states remains a valuable area of investigation.

References

- 1. Cardioprotective effects of adenosine A1 and A3 receptor activation during hypoxia in isolated rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

Rolofylline's Impact on Renal Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of rolofylline, a selective adenosine A1 receptor antagonist, on renal blood flow and associated physiological parameters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative clinical data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action: Adenosine A1 Receptor Antagonism in the Kidney

This compound exerts its primary effect by selectively blocking the adenosine A1 receptor.[1] In the context of renal physiology, adenosine plays a crucial role in regulating renal hemodynamics, particularly through the tubuloglomerular feedback (TGF) mechanism.[2][3] Elevated levels of adenosine in the kidney, often observed in conditions like heart failure, lead to vasoconstriction of the afferent arteriole, the small artery that supplies blood to the glomerulus.[4] This vasoconstriction reduces renal blood flow and the glomerular filtration rate (GFR).[4]

By acting as a competitive antagonist at the A1 receptor, this compound inhibits these effects of adenosine. This leads to a localized vasodilation of the afferent arteriole, thereby increasing renal blood flow and GFR. Additionally, adenosine A1 receptor activation in the proximal tubules promotes sodium and water reabsorption; this compound's antagonism at these sites is believed to contribute to its diuretic and natriuretic effects.

Quantitative Data from Clinical Trials

The effects of this compound on renal function have been investigated in several clinical trials, most notably the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial. The following tables summarize key quantitative data from this and other relevant studies.

Table 1: Key Renal Parameters from the PROTECT Trial

| Parameter | This compound Group | Placebo Group | p-value |

| Baseline Estimated Creatinine Clearance (mL/min) | 50.4 ± 20.0 | 51.0 ± 20.5 | NS |

| Change in Serum Creatinine at Day 14 (mg/dL) | No significant difference from placebo | No significant difference from this compound | NS |

| Persistent Worsening Renal Function (%) | 15.0 | 13.7 | 0.44 |

| Mean Body Weight Reduction at Day 4 (kg) | 3.0 | 2.6 | 0.005 |

NS: Not Significant

Table 2: Hemodynamic and Diuretic Effects of this compound

| Parameter | This compound Group | Placebo Group |

| Change in Mean Pulmonary Artery Pressure at Hour 8 (mmHg) | -3.5 | - |

| Placebo-Corrected Mean Change in Diuresis at Hour 4-8 (mL/h) | 103 | - |

| Change in Plasma Creatinine and BUN | Non-significant | Non-significant |

Table 3: Effects of this compound on GFR and Renal Plasma Flow

| Parameter | This compound Effect (vs. Placebo) | p-value |

| Increase in Glomerular Filtration Rate (GFR) | 32% | < 0.05 |

| Increase in Renal Plasma Flow | 48% | < 0.005 |

Experimental Protocols

This section details the methodologies used in key preclinical and clinical experiments to assess the impact of this compound and other adenosine A1 receptor antagonists on renal blood flow and function.

Preclinical Measurement of Renal Blood Flow in Conscious Rats

This protocol describes a method for the continuous measurement of renal blood flow in conscious, unrestrained rats, a technique crucial for understanding the direct hemodynamic effects of pharmacological agents like this compound.

Objective: To directly and continuously measure renal blood flow in a conscious rat model following the administration of an adenosine A1 receptor antagonist.

Materials:

-

Male Sprague-Dawley rats

-

Ultrasonic transit-time flow probe (e.g., Transonic Systems)

-

Implantable catheters

-

Circular servo-controlled rat cage

-

Flowmeter and pressure transducer

-

Anesthetic agents (e.g., ketamine/xylazine mixture)

-

Surgical instruments

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate protocol (e.g., ketamine/xylazine administered intramuscularly).

-

Make a ventral midline abdominal incision to expose the left kidney and renal artery.

-

Carefully dissect the renal artery from surrounding tissue.

-

Place an appropriately sized ultrasonic flow probe around the renal artery.

-

Implant an arterial catheter in the femoral artery for blood pressure monitoring.

-

Route the flow probe and catheter leads subcutaneously to the nape of the neck.

-

-

Recovery:

-

House the rat in a circular servo-controlled cage that allows for free movement while preventing entanglement of the leads.

-

Allow for a recovery period of at least one week to ensure stabilization of the animal and the recordings.

-

-

Data Acquisition:

-

Connect the externalized leads to a flowmeter and pressure transducer.

-

Record baseline renal blood flow and blood pressure continuously.

-

Administer the adenosine A1 receptor antagonist (e.g., this compound) via an appropriate route (e.g., intravenous infusion).

-

Continuously record renal blood flow and blood pressure during and after drug administration to observe acute and sustained effects.

-

Urine can be collected simultaneously for analysis of volume and electrolytes.

-

Clinical Measurement of GFR and Renal Plasma Flow

This protocol outlines a method used in clinical studies to assess glomerular filtration rate (GFR) and renal plasma flow (RPF) using clearance techniques, as was done in studies investigating this compound.

Objective: To determine the effect of this compound on GFR and RPF in human subjects.

Materials:

-

Iothalamate (for GFR measurement)

-

Para-aminohippurate (PAH) (for RPF measurement)

-

Infusion pumps

-

Equipment for blood and urine collection

Procedure:

-

Baseline Measurements:

-

Establish intravenous access for infusion and blood sampling.

-

Obtain baseline blood and urine samples.

-

Administer a loading dose of iothalamate and PAH, followed by a continuous infusion to achieve steady-state plasma concentrations.

-

After an equilibration period, collect timed urine samples and blood samples at the midpoint of each urine collection period.

-

-

Drug Administration:

-

Administer this compound or placebo intravenously.

-

-

Post-Dose Measurements:

-

Continue the infusion of iothalamate and PAH.

-

Repeat the timed urine and blood sample collections at specified intervals for several hours post-drug administration.

-

-

Analysis:

-

Measure the concentrations of iothalamate and PAH in plasma and urine samples.

-

Calculate the clearance of each substance using the formula: Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.

-

GFR is equal to the clearance of iothalamate.

-

Effective RPF is equal to the clearance of PAH.

-

Renal blood flow can be calculated from the RPF and hematocrit.

-

Signaling Pathways and Visualizations

The mechanism of action of this compound at the cellular level involves the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Adenosine A1 Receptor Signaling in the Renal Afferent Arteriole

Activation of the adenosine A1 receptor in the smooth muscle cells of the afferent arteriole initiates a signaling cascade that leads to vasoconstriction. This compound blocks this pathway at the receptor level.

Caption: Adenosine A1 receptor signaling cascade in afferent arteriole smooth muscle cells.

Experimental Workflow for Preclinical Renal Blood Flow Measurement

The following diagram illustrates the logical flow of the experimental protocol for measuring renal blood flow in a conscious rat model.

Caption: Workflow for preclinical assessment of this compound's effect on renal blood flow.

Conclusion

This compound, as a selective adenosine A1 receptor antagonist, demonstrates a clear mechanistic rationale for its effects on renal blood flow. By blocking adenosine-mediated vasoconstriction of the afferent arteriole, it has the potential to increase renal perfusion and glomerular filtration. While preclinical and smaller clinical studies have shown promising results in this regard, the large-scale PROTECT trial did not demonstrate a significant benefit in preventing worsening renal function in patients with acute heart failure. This technical guide provides the foundational data and methodologies for researchers to further explore the nuances of adenosine A1 receptor antagonism in the complex interplay of cardiac and renal function. The provided signaling pathways and experimental workflows offer a framework for future investigations in this area.

References

Rolofylline's Potential Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rolofylline (KW-3902) is a potent and selective adenosine A1 receptor antagonist that was investigated for the treatment of acute heart failure. Despite promising initial results, its clinical development was terminated due to a lack of efficacy and significant safety concerns, primarily neurological adverse events. This technical guide provides an in-depth analysis of the potential off-target effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows. The primary off-target effects identified were seizures and stroke, with seizures being an anticipated consequence of adenosine A1 receptor antagonism in the central nervous system. Furthermore, evidence suggests that this compound acts as an inverse agonist at the A1 receptor, an activity that may contribute to its overall pharmacological profile.

Introduction

This compound is a xanthine derivative designed as a selective antagonist for the adenosine A1 receptor.[1][2] In patients with heart failure, elevated plasma adenosine levels contribute to renal dysfunction through A1 receptor-mediated vasoconstriction of afferent arterioles and sodium reabsorption.[3] By blocking these receptors, this compound was expected to improve renal blood flow and diuresis.[3] However, the large-scale PROTECT clinical trial revealed an increased incidence of seizures and stroke in patients treated with this compound, leading to the cessation of its development.[4] This guide explores the pharmacological basis of these and other potential off-target effects.

On-Target and Off-Target Pharmacology

Adenosine Receptor Selectivity

This compound exhibits high selectivity for the adenosine A1 receptor. In vitro studies using rat receptors have demonstrated a significantly higher affinity for the A1 subtype compared to the A2A subtype.

| Receptor Subtype | Species | Ki (nM) | Selectivity (A2A/A1) | Reference |

| A1 | Rat | 0.19 | 890-fold | |

| A2A | Rat | 170 | ||

| A3 | Rat | >10,000 |

No publicly available Ki values for this compound at human A2B and A3 adenosine receptors were found.

Active Metabolites

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into two active metabolites: M1-trans and M1-cis. In vitro data indicate that these metabolites have a similar affinity for the human adenosine A1 receptor as the parent compound, suggesting they contribute to the overall pharmacological effect.

Inverse Agonism at the A1 Receptor

Studies have shown that this compound acts as an inverse agonist at the adenosine A1 receptor. In a constitutively active A1 receptor system, this compound was observed to increase intracellular cyclic AMP (cAMP) levels, a response opposite to that of an A1 receptor agonist. This suggests that this compound can inhibit the basal, ligand-independent activity of the A1 receptor.

Key Off-Target Effects and Associated Data

The most significant off-target effects observed with this compound were neurological, specifically seizures and stroke, as documented in the PROTECT trial.

Seizures

The proconvulsant effect of adenosine A1 receptor antagonists is a known class effect. Adenosine, acting through A1 receptors, is an endogenous anticonvulsant. Antagonism of these receptors can lower the seizure threshold.

Clinical Data from the PROTECT Trial:

| Adverse Event | This compound (n=1336) | Placebo (n=666) | p-value | Reference |

| Seizures | 11 (0.8%) | 0 (0%) | 0.02 |

Stroke

An unexpected finding in the PROTECT trial was a disproportionate increase in the incidence of stroke in patients receiving this compound. The underlying mechanism for this increased risk remains unclear, as there was no clear temporal relationship to drug administration or a specific subtype of stroke identified.

Clinical Data from the PROTECT Trial:

| Adverse Event | This compound (n=1336) | Placebo (n=666) | Hazard Ratio (95% CI) | p-value | Reference |

| Stroke | 21 (1.6%) | 3 (0.5%) | 3.49 (1.04, 11.71) | 0.043 |

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound for adenosine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the specific radioligand.

-

Increasing concentrations of this compound (or a known displacer for determining non-specific binding, e.g., unlabeled adenosine).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Inverse Agonism

This protocol is based on the methodology used to demonstrate this compound's inverse agonist activity.

Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing adenosine A1 receptors.

Materials:

-

Bone marrow-derived macrophages (BMMs) or another cell line endogenously or recombinantly expressing the A1 receptor.

-

This compound.

-

Forskolin (positive control).

-

Serum-free cell culture medium.

-

cAMP ELISA kit.

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture: Plate BMMs at a density of 5 x 105 cells/cm2 in 6-well plates.

-

Starvation: Starve the cells in serum-free medium for 1 hour to reduce basal cAMP levels and inhibit phosphodiesterase activity.

-

Treatment: Treat the cells with different concentrations of this compound for 30 minutes. Include a positive control (Forskolin) and a vehicle control.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. An increase in cAMP levels in the presence of this compound indicates inverse agonist activity.

Adjudication of Neurological Events in a Clinical Trial (General Protocol)

While the specific adjudication charter for the PROTECT trial is not publicly available, the following represents a general workflow for the adjudication of adverse events in a large clinical trial.

Objective: To provide a standardized and unbiased assessment of reported neurological adverse events.

Procedure:

-

Event Reporting: Investigators at clinical sites report all serious adverse events (SAEs), including potential neurological events, to the central clinical research organization (CRO).

-

Dossier Compilation: The CRO compiles a comprehensive dossier for each event, including de-identified patient data, medical history, concomitant medications, and all relevant clinical notes and diagnostic reports.

-

Committee Review: The dossier is submitted to an independent, blinded Clinical Events Committee (CEC) composed of experts in relevant fields (e.g., neurology, cardiology).

-

Adjudication: Each member of the CEC independently reviews the dossier and classifies the event based on predefined criteria outlined in the adjudication charter.

-

Concurrence and Discrepancy Resolution: If the initial reviews are concordant, the event classification is finalized. If there are discrepancies, the committee members discuss the case (while remaining blinded to treatment allocation) to reach a consensus. If a consensus cannot be reached, a third, independent expert may be consulted.

-

Final Classification: The final adjudicated event classification is recorded in the clinical trial database for statistical analysis.

Signaling Pathways

On-Target Adenosine A1 Receptor Antagonism

This compound's primary mechanism of action is the blockade of the adenosine A1 receptor, a Gi-coupled receptor. This antagonism prevents the inhibitory effects of adenosine on adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Potential Off-Target Signaling: Inverse Agonism

As an inverse agonist, this compound can inhibit the constitutive, ligand-independent activity of the A1 receptor, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP.

References

- 1. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The safety of an adenosine A(1)-receptor antagonist, this compound, in patients with acute heart failure and renal impairment: findings from PROTECT [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rolofylline Dosage and Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolofylline (KW-3902) is a selective antagonist of the adenosine A1 receptor. It has been investigated primarily for the treatment of acute heart failure and renal dysfunction. Adenosine A1 receptors are predominantly found in the heart and kidneys, where their activation can lead to a decrease in heart rate, constriction of afferent arterioles in the kidney, and increased sodium reabsorption. By blocking these receptors, this compound aims to improve renal blood flow, increase diuresis, and enhance cardiac function. This document provides a summary of available data on the dosage and administration of this compound in animal studies, along with detailed protocols to guide researchers in their preclinical investigations.

It is important to note that while extensive clinical trials have been conducted in humans, detailed preclinical data on this compound dosage and administration in various animal models are not widely available in the public domain. The following information is compiled from the limited accessible preclinical studies and general pharmacological protocols for similar compounds and animal models.

Data Presentation

Table 1: this compound Dosage and Administration in In Vitro Animal Studies

| Animal Model | Cell Type | Application | Concentration/Dosage | Key Findings |

| Mouse | Bone Marrow Macrophages | Osteoclast Differentiation Inhibition | IC50 = 20-70 nM | Inhibited osteoclast formation in a dose-dependent manner. |

| Mouse | Bone Marrow Macrophages | cAMP Production Stimulation | 1 µM | Stimulated cAMP production by 10.23 ± 0.89-fold.[1] |

Table 2: this compound Dosage and Administration in In Vivo Animal Studies

| Animal Model | Disease Model | Route of Administration | Dosage Regimen | Key Findings |

| Transgenic Mice | Tauopathy (Neurodegenerative Disease) | Oral | Not explicitly stated, administered for 2 weeks | Reversed spatial memory deficits and normalized basic synaptic transmission.[2] |

| Dogs | Heart Failure | Not explicitly stated | Not explicitly stated | A partial A1 adenosine receptor agonist (Capadenoson), not this compound, was shown to not worsen renal function.[2] |

Note: Specific dosages for in vivo animal studies with this compound are not well-documented in the available literature. Researchers should perform dose-ranging studies to determine the optimal dosage for their specific animal model and disease state.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol is adapted from established methods for the voluntary oral administration of drugs to mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Palatable vehicle (e.g., flavored gelatin, yogurt)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Animal balance

Procedure:

-

Drug Preparation:

-

Calculate the required dose of this compound based on the animal's body weight (mg/kg).

-

Prepare a stock solution of this compound in a suitable vehicle. For example, to achieve a 10 mg/kg dose for a 25g mouse, you would need 0.25 mg of this compound. If your stock solution is 10 mg/mL, you would need 25 µL.

-

Incorporate the calculated drug solution into a palatable vehicle. For gelatin, the drug can be mixed into the liquid gelatin before it sets. For yogurt, the drug solution can be mixed directly into a pre-measured amount of yogurt.

-

-

Acclimation:

-

For several days prior to the experiment, habituate the mice to the palatable vehicle by offering them a small amount without the drug. This will increase the likelihood of voluntary consumption on the day of the experiment.

-

-

Administration:

-

On the day of the experiment, weigh each mouse to determine the exact dose required.

-

Present the drug-containing palatable vehicle to each mouse individually.

-

Observe the mouse to ensure it consumes the entire dose.

-

-

Post-administration Monitoring:

-

Monitor the animals for any adverse effects and for the desired pharmacological effects at predetermined time points.

-

Protocol 2: Intravenous Administration of this compound in Rats

This protocol is based on general procedures for intravenous infusion in rats and can be adapted for this compound.

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Infusion pump

-

Catheters (e.g., for jugular or femoral vein)

-

Surgical instruments for catheter implantation

-

Anesthesia

-

Animal balance

Procedure:

-

Catheter Implantation:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Surgically implant a catheter into the jugular or femoral vein.

-

Allow the animal to recover from surgery for at least 24 hours before the experiment.

-

-

Drug Preparation:

-

Dissolve this compound in a sterile vehicle to the desired concentration. The solution should be filtered through a 0.22 µm filter to ensure sterility.

-

-

Administration:

-

Weigh the rat on the day of the experiment.

-

Connect the indwelling catheter to the infusion pump.

-

Administer this compound as a bolus injection followed by a continuous infusion, or as a slow infusion over a set period (e.g., 4 hours, similar to human clinical trials). The infusion rate should be calculated based on the desired dose and the concentration of the drug solution.

-

-

Post-administration Monitoring:

-

Monitor the animal for physiological changes (e.g., heart rate, blood pressure, urine output) and any signs of distress.

-

Collect blood or tissue samples at specified time points for pharmacokinetic or pharmacodynamic analysis.

-

Protocol 3: Intravenous and Subcutaneous Administration in Dogs

This protocol provides a general framework for administering substances to dogs, which can be adapted for this compound.

Materials:

-

This compound

-

Sterile vehicle

-

Syringes and needles of appropriate size

-

Intravenous catheters

-

Clippers and antiseptic solution

Procedure for Intravenous (IV) Administration:

-

Preparation:

-

Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).

-

Place an intravenous catheter into the vein and secure it.

-

-

Drug Preparation:

-

Prepare a sterile solution of this compound in an appropriate vehicle.

-

-

Administration:

-

Administer the drug as a slow bolus injection or as an infusion over a predetermined time. The rate of administration should be controlled to avoid adverse cardiac events.

-

-

Monitoring:

-

Closely monitor the dog for any immediate adverse reactions during and after administration.

-

Procedure for Subcutaneous (SC) Administration:

-

Preparation:

-

Lift a fold of skin, typically over the dorsal neck or back.

-

-

Drug Preparation:

-

Prepare a sterile solution of this compound.

-

-

Administration:

-

Insert the needle into the subcutaneous space and aspirate to ensure a blood vessel has not been entered.

-

Inject the solution.

-

-

Monitoring:

-

Observe the injection site for any signs of local irritation or inflammation.

-

Mandatory Visualizations

Caption: this compound's mechanism of action.

References

Protocol for Assessing Rolofylline Efficacy in Rat Models of Cardiorenal Syndrome

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the efficacy of Rolofylline, a selective adenosine A1 receptor antagonist, in rat models of cardiorenal syndrome. The protocols described herein cover the induction of heart failure and concomitant acute kidney injury, administration of this compound, and subsequent evaluation of cardiac and renal function through biochemical, physiological, and histological methods. This guide is intended to provide a robust framework for preclinical evaluation of this compound and similar compounds. It is important to note that the clinical development of this compound was terminated due to a lack of superior efficacy compared to placebo and safety concerns, including an increased incidence of seizures and stroke in human trials[1].

Introduction

This compound (KW-3902) is a selective antagonist of the adenosine A1 receptor[1]. In conditions such as heart failure, elevated plasma adenosine levels can lead to vasoconstriction of the afferent arterioles in the kidneys, increased sodium and water reabsorption, and altered tubuloglomerular feedback, all mediated by the A1 receptor[2]. By blocking these receptors, this compound is expected to enhance renal blood flow and promote diuresis, thereby alleviating fluid overload and preserving renal function in the context of heart failure[2][3]. This protocol outlines a preclinical strategy to evaluate these therapeutic hypotheses in a rat model.

Signaling Pathway of this compound Action

This compound exerts its effects by antagonizing the adenosine A1 receptor, which is coupled to inhibitory G proteins (Gi/Go). Activation of the A1 receptor by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of A1 receptor activation.

Experimental Workflow

The overall experimental design involves the induction of a cardiorenal syndrome model in rats, followed by treatment with this compound or a vehicle control. Efficacy is assessed through a combination of functional and terminal analyses.

Experimental Protocols

Animal Model: Induction of Cardiorenal Syndrome

A combined model of heart failure and acute kidney injury is recommended to simulate cardiorenal syndrome.

4.1.1. Induction of Heart Failure by Left Anterior Descending (LAD) Coronary Artery Ligation

This surgical procedure induces myocardial infarction and subsequent heart failure.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

-

Procedure:

-

Intubate the rat and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

Close the chest in layers.

-

Provide post-operative analgesia (e.g., buprenorphine).

-

-

Sham Control: The same surgical procedure is performed without tightening the suture around the LAD.

4.1.2. Induction of Acute Kidney Injury (AKI)

Cisplatin-induced nephrotoxicity is a well-established model of AKI. This should be performed 4 weeks post-LAD ligation to allow for the development of chronic heart failure.

-

Procedure:

-

Administer a single intraperitoneal (i.p.) injection of cisplatin (5-7 mg/kg).

-

Ensure adequate hydration to prevent excessive toxicity.

-

This compound Administration

-

Dosing: Based on preclinical studies in other models, a starting dose of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose. In a mouse model of Tauopathy, a dose of 5 mg/kg in food was used. Human clinical trials utilized a 30 mg intravenous infusion.

-

Route of Administration: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection.

-

Frequency: Once or twice daily, commencing 24 hours after AKI induction.

-

Treatment Duration: 3-7 days.

-

Control Group: Administer the vehicle used to dissolve this compound (e.g., saline with a small percentage of a solubilizing agent like DMSO).

Efficacy Assessment

4.3.1. Cardiac Function Assessment

-

Echocardiography: Perform transthoracic echocardiography at baseline (before AKI induction) and at the end of the treatment period to assess:

-

Left Ventricular Ejection Fraction (LVEF)

-

Fractional Shortening (FS)

-

Left Ventricular Internal Dimensions (LVIDd, LVIDs)

-

Heart Rate (HR)

-

-

Hemodynamic Analysis (Terminal):

-

Anesthetize the rat and insert a catheter into the left ventricle via the right carotid artery.

-

Measure Left Ventricular End-Diastolic Pressure (LVEDP), a key indicator of heart failure.

-

Measure systolic and diastolic blood pressure.

-

4.3.2. Renal Function Assessment

-

Urine Collection: House rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study to measure:

-

Urine volume

-

Urinary protein excretion (Proteinuria)

-

Urinary creatinine

-

-

Serum Biochemistry: Collect blood samples at baseline and at the end of the study to measure:

-

Blood Urea Nitrogen (BUN)

-

Serum Creatinine (sCr)

-

-

Glomerular Filtration Rate (GFR) Estimation:

-

Calculate creatinine clearance using the formula: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).

-

4.3.3. Histopathological Analysis (Terminal)

-

Tissue Collection: At the end of the study, euthanize the rats and collect the heart and kidneys.

-

Heart Histology:

-

Fix the heart in 10% neutral buffered formalin.

-

Embed in paraffin and section.

-

Stain with Masson's trichrome to assess fibrosis and infarct size.

-

-

Kidney Histology:

-

Fix the kidneys in 10% neutral buffered formalin.

-

Embed in paraffin and section.

-

Stain with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, cast formation, and interstitial inflammation.

-

Stain with Periodic acid-Schiff (PAS) to assess glomerular and tubular basement membrane integrity.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Cardiac Function Parameters

| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |

| LVEF (%) | ||||

| FS (%) | ||||

| LVEDP (mmHg) | ||||

| Heart Rate (bpm) | ||||

| Infarct Size (%) | N/A | N/A |

Table 2: Renal Function Parameters

| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |

| Serum Creatinine (mg/dL) | ||||

| BUN (mg/dL) | ||||

| Creatinine Clearance (mL/min) | ||||

| 24h Urine Volume (mL) | ||||

| 24h Proteinuria (mg) |

Table 3: Kidney Histopathology Scores

| Parameter | Sham + Vehicle | Sham + this compound | HF + AKI + Vehicle | HF + AKI + this compound |

| Tubular Necrosis Score (0-4) | ||||

| Cast Formation Score (0-4) | ||||

| Interstitial Inflammation Score (0-4) |

Scoring system: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

Conclusion

This comprehensive protocol provides a framework for the preclinical assessment of this compound's efficacy in a rat model of cardiorenal syndrome. The combination of cardiac and renal functional assessments, along with histological analysis, will allow for a thorough evaluation of the therapeutic potential of adenosine A1 receptor antagonists in this disease context. Researchers should be mindful of the clinical trial outcomes for this compound when interpreting preclinical data.

References

Application Notes and Protocols for Studying Adenosine Signaling in Kidneys Using Rolofylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a critical signaling nucleoside that plays a multifaceted role in renal physiology and pathophysiology. It influences renal blood flow, glomerular filtration rate (GFR), and tubular reabsorption of sodium and water.[1][2] These effects are mediated by four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3). In the kidney, the A1 adenosine receptor (A1AR) is of particular interest as its activation leads to vasoconstriction of the afferent arteriole, a decrease in GFR, and an increase in sodium reabsorption in the proximal tubule.[2] In pathological states such as heart failure, elevated adenosine levels can contribute to worsening renal function.[3]

Rolofylline (also known as KW-3902) is a potent and selective antagonist of the A1AR.[4] By blocking the A1 receptor, this compound is expected to increase renal blood flow, enhance diuresis, and promote natriuresis, making it a valuable tool for investigating the role of adenosine signaling in the kidney and a potential therapeutic agent for conditions characterized by fluid retention and renal dysfunction. These application notes provide a summary of the effects of this compound on renal function and detailed protocols for its use in preclinical research.

Data Presentation

The following tables summarize the quantitative effects of this compound on key renal parameters from both preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound (KW-3902) in Animal Models

| Species | Model | This compound Dose | Route | Key Findings | Reference |

| Rat | Anesthetized | 0.3 mg/kg | i.v. | GFR increased from 2.56 to 3.08 ml/min. No significant change in RBF. Urine flow increased from 5.9 to 23.3 µl/min. Sodium excretion increased from 0.39 to 4.14 µEq/min. | |

| Dog | Anesthetized | 10 µg/kg/min | Intrarenal infusion | No significant effect on renal blood flow or creatinine clearance. Drastically increased urine flow and urinary sodium excretion. | |

| Rabbit | Anesthetized, Hypoxic | Not specified | i.v. | Attenuated hypoxia-induced reduction in renal blood flow. | |

| Rat | Cisplatin-induced ARF | 0.1 mg/kg | p.o. (twice daily) | Significantly improved deteriorated GFR and RPF. Ameliorated reductions in water, sodium, and potassium reabsorption. |

Table 2: Clinical Efficacy of this compound in Patients with Heart Failure and Renal Impairment

| Study Population | This compound Dose | Route | Key Findings | Reference |

| Ambulatory HF patients with renal impairment (n=32) | Not specified | i.v. | GFR increased by 32% and renal plasma flow increased by 48% over 8 hours compared to placebo. | |

| Acute Decompensated HF with renal impairment (n=146) | 2.5, 15, 30, 60 mg | 2-hour infusion | Dose-dependent increase in urine output. Serum creatinine decreased in all this compound groups compared to an increase with placebo. | |

| Acute HF with renal impairment (n=59) | 30 mg | 4-hour infusion | Significant increase in diuresis (placebo-corrected change of 103 mL/h at 4-8 hours) and fractional excretion of sodium. No significant changes in plasma creatinine or BUN. | |

| Acute HF with renal dysfunction (PROTECT trial, n=2033) | 30 mg/day for up to 3 days | i.v. | No significant difference in changes in serum creatinine or estimated creatinine clearance compared to placebo. A modest but significant increase in weight loss. |

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling in the Kidney

Caption: Adenosine A1 receptor signaling pathway in the kidney.

Mechanism of Action of this compound

Caption: this compound blocks the A1 adenosine receptor.

Experimental Workflow for In Vivo Studies

Caption: A typical in vivo experimental workflow.

Experimental Protocols